REACTION_SMILES
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[Br-:16].[CH2:18]([OH:19])[CH2:20][CH3:21].[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][nH:7][c:8]([CH:13]([CH3:14])[CH3:15])[c:9]1[N+:10]([O-:11])=[O:12].[ClH:23].[K+:17].[OH2:22]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[n:6][nH:7][c:8]([CH:13]([CH3:14])[CH3:15])[c:9]1[NH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCO
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Name
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COC(=O)c1n[nH]c(C(C)C)c1[N+](=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1n[nH]c(C(C)C)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)c1n[nH]c(C(C)C)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |